4-Nitrobenzoic acid--trifluoromethanol (1/1)
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Overview
Description
4-Nitrobenzoate trifluoro methanol is a chemical compound with the molecular formula C8H4F3NO4 and a molecular weight of 235.12 g/mol It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further esterified with trifluoro methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzoate trifluoro methanol typically involves the esterification of 4-nitrobenzoic acid with trifluoro methanol. The reaction is usually carried out in the presence of an acidic catalyst, such as sulfuric acid or trifluoroacetic acid, under controlled temperature and pressure conditions . The reaction can be represented as follows:
4-Nitrobenzoic acid+Trifluoro methanolAcidic catalyst4-Nitrobenzoate trifluoro methanol+Water
Industrial Production Methods
In an industrial setting, the production of 4-Nitrobenzoate trifluoro methanol may involve continuous flow systems to optimize reaction time and yield. These systems allow for precise control over reaction conditions, leading to high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzoate trifluoro methanol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoro methanol ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Reduction: 4-Aminobenzoate trifluoro methanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-Nitrobenzoate trifluoro methanol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitrobenzoate trifluoro methanol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoro methanol ester can undergo hydrolysis or substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Similar structure but lacks the trifluoro methanol ester group.
Trifluoroacetic acid: Contains the trifluoromethyl group but lacks the nitrobenzoate moiety.
Uniqueness
4-Nitrobenzoate trifluoro methanol is unique due to the combination of the nitro group and the trifluoro methanol ester, which imparts distinct chemical properties and reactivity compared to its similar compounds .
Properties
CAS No. |
74953-35-8 |
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Molecular Formula |
C8H6F3NO5 |
Molecular Weight |
253.13 g/mol |
IUPAC Name |
4-nitrobenzoic acid;trifluoromethanol |
InChI |
InChI=1S/C7H5NO4.CHF3O/c9-7(10)5-1-3-6(4-2-5)8(11)12;2-1(3,4)5/h1-4H,(H,9,10);5H |
InChI Key |
KWVHNDKFELCOIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(O)(F)(F)F |
Origin of Product |
United States |
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